molecular formula C6H2Cl3NO2S B14350666 1,5-Dichloro-2-(chlorosulfanyl)-4-nitrobenzene CAS No. 90276-98-5

1,5-Dichloro-2-(chlorosulfanyl)-4-nitrobenzene

Cat. No.: B14350666
CAS No.: 90276-98-5
M. Wt: 258.5 g/mol
InChI Key: URAXTFMORHQJJC-UHFFFAOYSA-N
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Description

1,5-Dichloro-2-(chlorosulfanyl)-4-nitrobenzene is an organic compound with a complex structure that includes chlorine, sulfur, and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Dichloro-2-(chlorosulfanyl)-4-nitrobenzene typically involves the chlorination of 2-(chlorosulfanyl)-4-nitrobenzene. The reaction conditions often require the presence of a chlorinating agent such as thionyl chloride or sulfuryl chloride, and the process is usually carried out under controlled temperatures to ensure the selective chlorination at the desired positions on the benzene ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale chlorination processes using similar reagents but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process, making it more cost-effective and scalable .

Chemical Reactions Analysis

Types of Reactions

1,5-Dichloro-2-(chlorosulfanyl)-4-nitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,5-Dichloro-2-(chlorosulfanyl)-4-nitrobenzene has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,5-Dichloro-2-(chlorosulfanyl)-4-nitrobenzene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological macromolecules. The chlorosulfanyl group can participate in nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. These interactions can affect cellular pathways and processes, making the compound useful in biochemical studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The combination of these functional groups allows for diverse chemical transformations and interactions, making it a valuable compound in various research and industrial contexts .

Properties

CAS No.

90276-98-5

Molecular Formula

C6H2Cl3NO2S

Molecular Weight

258.5 g/mol

IUPAC Name

(2,4-dichloro-5-nitrophenyl) thiohypochlorite

InChI

InChI=1S/C6H2Cl3NO2S/c7-3-1-4(8)6(13-9)2-5(3)10(11)12/h1-2H

InChI Key

URAXTFMORHQJJC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1SCl)Cl)Cl)[N+](=O)[O-]

Origin of Product

United States

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